7-acetyl-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide
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Overview
Description
7-acetyl-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazino-benzoxazepine ring system.
Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Furyl Group: The furyl group is typically introduced via a Friedel-Crafts acylation reaction using 5-methyl-2-furoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chlorobenzyl Sulfide Group: This step involves the nucleophilic substitution of a suitable chlorobenzyl halide with a thiol group, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-acetyl-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 7-acetyl-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 7-acetyl-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
7-acetyl-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl 2-chlorobenzyl sulfide: This compound is unique due to its specific combination of functional groups and ring systems.
Other Triazino-Benzoxazepine Derivatives: Compounds with similar core structures but different substituents may exhibit different properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C24H19ClN4O3S |
---|---|
Molecular Weight |
479 g/mol |
IUPAC Name |
1-[3-[(2-chlorophenyl)methylsulfanyl]-6-(5-methylfuran-2-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C24H19ClN4O3S/c1-14-11-12-20(31-14)23-29(15(2)30)19-10-6-4-8-17(19)21-22(32-23)26-24(28-27-21)33-13-16-7-3-5-9-18(16)25/h3-12,23H,13H2,1-2H3 |
InChI Key |
CSVWPTRCZREURZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl)C(=O)C |
Canonical SMILES |
CC1=CC=C(O1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl)C(=O)C |
Origin of Product |
United States |
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